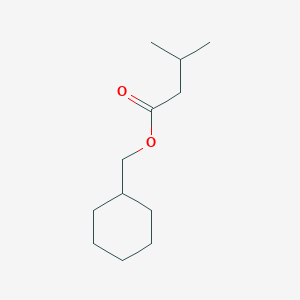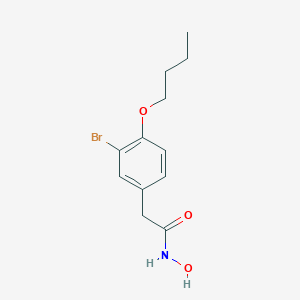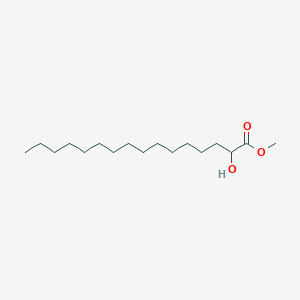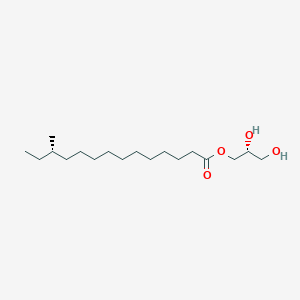
Aggreceride A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aggreceride A is a chemical compound that has been extensively researched in the field of biochemistry and pharmacology. It is a glycosaminoglycan that is found in the extracellular matrix of many tissues in the human body, including cartilage, bone, and skin. Aggreceride A has been shown to have a variety of biochemical and physiological effects, including the ability to modulate cell signaling pathways and promote tissue repair. In
Aplicaciones Científicas De Investigación
1. AGGRESCAN for Protein Aggregation Prediction
AGGRESCAN is a web-based software tool used for predicting aggregation-prone segments in protein sequences. It evaluates the effect of mutations on protein aggregation propensities and compares aggregation properties of different proteins or protein sets. This tool is particularly useful in studying diseases like Alzheimer's and Parkinson's, where protein aggregation plays a critical role. It also aids in anticipating aggregation during storage or production of bioactive polypeptides (Conchillo-Solé et al., 2007).
2. Platelet Function Assessment via Aggregometry
Aggregometry, a method for assessing platelet function, is used to detect platelet hyperreactivity in healthy individuals. It evaluates platelet aggregation response to various agonists, offering insights into potential hyperreactive platelet phenotypes. This can be crucial for studies aiming to improve risk assessment for arterial thrombosis or understanding the genetic determinants of platelet reactivity (Yee et al., 2005).
3. Understanding Aggrecan in Cartilage
Research on aggrecan, a high-molecular-weight biopolymer, explores its role in cartilage's osmotic properties and resistance to compressive load. Aggrecan's solution behavior and implications for cartilage properties and function are significant for understanding joint health and developing treatments for joint disorders (Chandran & Horkay, 2012).
4. Role of ADAMTS5 in Aggrecan Degradation
ADAMTS5 is identified as the primary enzyme involved in aggrecan degradation in mouse cartilage, both in vitro and in inflammatory arthritis models. This has implications for arthritis research and potential drug development targeting cartilage destruction prevention (Stanton et al., 2005).
5. Aggrecan in Spinal Cord Development and Injury
Research on aggrecan in rat spinal cords shows its presence and modification during development and after injury. This is vital for understanding spinal cord development and the recovery process post-injury, offering potential avenues for therapeutic intervention (Lemons et al., 2001).
Propiedades
Número CAS |
19207-26-2 |
|---|---|
Nombre del producto |
Aggreceride A |
Fórmula molecular |
C18H36O4 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
[(2R)-2,3-dihydroxypropyl] (12S)-12-methyltetradecanoate |
InChI |
InChI=1S/C18H36O4/c1-3-16(2)12-10-8-6-4-5-7-9-11-13-18(21)22-15-17(20)14-19/h16-17,19-20H,3-15H2,1-2H3/t16-,17+/m0/s1 |
Clave InChI |
HLQJYDUSPITBCP-DLBZAZTESA-N |
SMILES isomérico |
CC[C@H](C)CCCCCCCCCCC(=O)OC[C@@H](CO)O |
SMILES |
CCC(C)CCCCCCCCCCC(=O)OCC(CO)O |
SMILES canónico |
CCC(C)CCCCCCCCCCC(=O)OCC(CO)O |
Otros números CAS |
19207-26-2 |
Sinónimos |
aggreceride A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



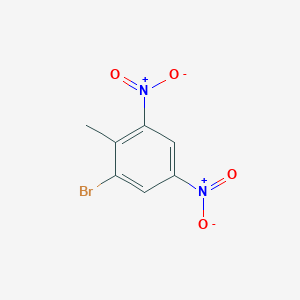
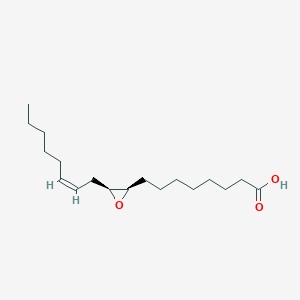
![Ethanol, 2,2'-[1,4-cyclohexanediylbis(oxy)]bis-](/img/structure/B93173.png)
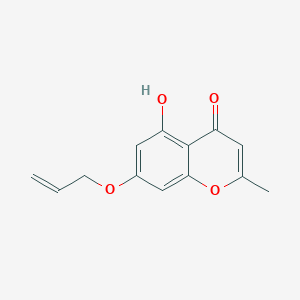
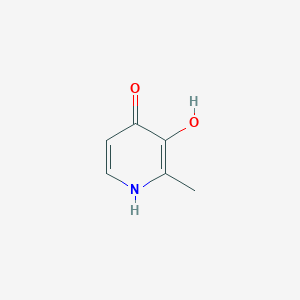
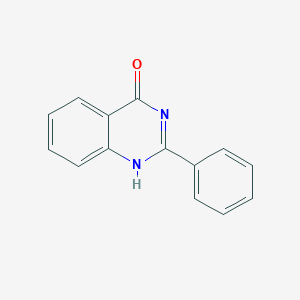
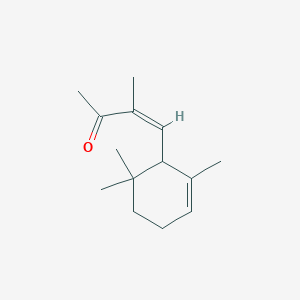
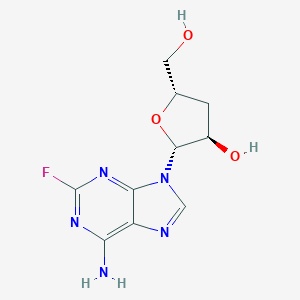
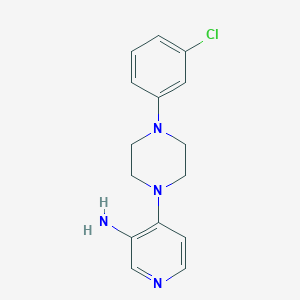
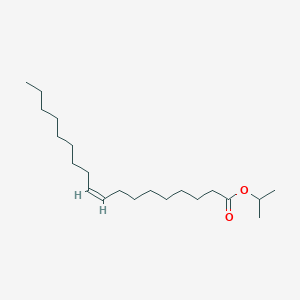
![Naphtho[2,3-d]-v-triazin-4(3H)-one, 3-phenyl-](/img/structure/B93183.png)
